Enterocin L50A is derived from the bacterium Enterococcus faecium, specifically strain L50, which was isolated from fermented food products. The strain is recognized for its ability to produce bacteriocins, which are effective against a variety of Gram-positive and some Gram-negative bacteria, making it a subject of interest in food safety and preservation .
Enterocin L50A belongs to the class II bacteriocins, which are characterized as heat-stable, non-modified peptides. This classification is based on its structural features and the mechanisms through which it exerts its antimicrobial effects. Class II bacteriocins typically do not require post-translational modifications to be active .
The synthesis of enterocin L50A involves several steps starting from the culture of Enterococcus faecium L50. The bacterium is grown in MRS broth at 30°C until it reaches an optical density indicating sufficient cell density for bacteriocin production. The peptides are then purified using chromatographic techniques.
Technical Details:
The molecular structure of enterocin L50A consists of a linear sequence of 44 amino acids with specific hydrophobic and hydrophilic regions that contribute to its stability and function. The peptide's sequence does not contain a leader peptide, which is typical for class II bacteriocins .
The molecular weight of enterocin L50A is approximately 4.8 kDa. Its structure has been analyzed using techniques such as mass spectrometry and N-terminal sequencing to confirm the amino acid composition and sequence integrity following synthesis .
Enterocin L50A exerts its antimicrobial activity primarily through interaction with bacterial cell membranes. It disrupts membrane integrity, leading to cell lysis and death in susceptible bacteria.
Technical Details:
The mechanism through which enterocin L50A functions involves several steps:
Data from studies indicate that enterocin L50A is particularly effective against pathogens such as Listeria monocytogenes and methicillin-resistant Staphylococcus aureus, showcasing its potential as a food preservative and therapeutic agent .
Enterocin L50A has significant scientific uses, particularly in:
Enterocin L50A (EntL50A) was first identified in Enterococcus faecium L50, a strain isolated from Spanish dry-fermented sausages in the late 1990s. Initial biochemical characterization suggested a single-peptide bacteriocin, but genetic analysis revealed two distinct peptides: EntL50A (44 amino acids) and EntL50B (43 amino acids), sharing 72% sequence identity. Both are plasmid-encoded (pCIZ1) and lack N-terminal leader sequences—a hallmark of leaderless bacteriocins [5] [7]. This discovery redefined structural expectations for enterococcal bacteriocins and positioned EntL50A within Class IId bacteriocins under modern classification schemes [1] [8].
As a gut commensal and food-borne bacterium, E. faecium deploys EntL50A to compete against phylogenetically related pathogens. EntL50A exhibits broad-spectrum activity against Gram-positive bacteria including Listeria monocytogenes, Staphylococcus aureus, Clostridium perfringens, and beer-spoilage lactic acid bacteria (LAB) [4] [7]. In fermented foods like sausages and cheeses, EntL50A production provides a competitive advantage by inhibiting spoilage organisms. Notably, its activity persists in extreme environments—such as acidic pH, high ethanol, and hop compounds in beer—highlighting its ecological adaptability [4] [9].
EntL50A belongs to the Class IId leaderless bacteriocins (LLBs), characterized by:
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